molecular formula C17H23NO4 B5903482 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid

3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid

Cat. No. B5903482
M. Wt: 305.4 g/mol
InChI Key: HUXLGGJBPSDFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid, also known as MPBH, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of benzoylphenylurea and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid is not fully understood, but it is believed to work by inhibiting the activity of chitin synthase, an enzyme that is essential for the formation of insect exoskeletons and fungal cell walls. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division in cancer cells.
Biochemical and Physiological Effects:
3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has a wide range of biochemical and physiological effects. In insects, 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid causes a disruption in the formation of the exoskeleton, leading to death. In cancer cells, 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid inhibits cell division and induces apoptosis, leading to cell death. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has also been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid in lab experiments is its high purity. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid can be synthesized with a high degree of purity, making it an ideal compound for use in experiments. However, one of the limitations of using 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid is its potential toxicity. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has been shown to be toxic in high concentrations, and care must be taken when handling the compound.

Future Directions

There are many potential future directions for research on 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid. One area of research is the development of new insecticides based on the structure of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid. Another area of research is the development of new chemotherapeutic agents based on the mechanism of action of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid. Additionally, research can be conducted to determine the potential use of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid in the treatment of inflammatory diseases. Overall, 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has the potential to be a valuable compound in various scientific research applications.

Synthesis Methods

The synthesis of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid involves the reaction of 4-(2-methylprop-2-en-1-yl)oxybenzoic acid with hexanediamine and isocyanate. The reaction results in the formation of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid as a white solid. The purity of the compound can be increased through recrystallization and purification using chromatography techniques.

Scientific Research Applications

3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid is in the field of agriculture. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has been shown to have insecticidal properties and can be used as a pesticide to control pests such as aphids, whiteflies, and spider mites. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has also been studied for its potential use in cancer research. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent.

properties

IUPAC Name

3-[[4-(2-methylprop-2-enoxy)benzoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-4-5-14(10-16(19)20)18-17(21)13-6-8-15(9-7-13)22-11-12(2)3/h6-9,14H,2,4-5,10-11H2,1,3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXLGGJBPSDFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)C1=CC=C(C=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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